molecular formula C12H16N2OS2 B1271085 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 59898-61-2

3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1271085
CAS RN: 59898-61-2
M. Wt: 268.4 g/mol
InChI Key: RXPJIWZKRVZASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one (3B2M5,6D3HTDP) is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound has a wide range of applications in scientific research, and has been studied for its potential uses in drug discovery and development, as well as in the fields of biochemistry and physiology.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones were synthesized by innovative methods, and these compounds were evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, AS1 exhibited potent analgesic and anti-inflammatory activities, while AS3 showed comparable analgesic and anti-inflammatory activities to the reference standard diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007). Similarly, novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Compounds AS1, AS2, and AS3 showed more potent analgesic activity, with AS3 exhibiting potent anti-inflammatory activity (Alagarsamy, Shankar, & Solomon, 2007).

Chemical Synthesis and Mechanistic Insights

Several studies focused on the chemical synthesis of derivatives of 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one and their reactions. These include the one-pot synthesis of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones and the investigation of reaction mechanisms for the synthesis of thieno[2,3-d]pyrimidines under various conditions (Gomha, 2009). Additionally, some synthesized compounds demonstrated promising biological activities, such as moderate effects against bacterial and fungal species (Sayed et al., 2008).

Antimicrobial and Anti-inflammatory Applications

Compounds synthesized from this compound were characterized and screened for anti-inflammatory, CNS depressant, and antimicrobial activities. Some compounds exhibited promising biological activities (Ashalatha et al., 2007). Moreover, synthesized compounds were subjected to antimicrobial studies, and some exhibited significant antimicrobial activity (Kavitha et al., 2010).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . It should be stored at room temperature . For more detailed safety and hazard information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the supplier.

properties

IUPAC Name

3-butyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS2/c1-4-5-6-14-11(15)9-7(2)8(3)17-10(9)13-12(14)16/h4-6H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJIWZKRVZASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368345
Record name 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59898-61-2
Record name 3-Butyl-2,3-dihydro-5,6-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59898-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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